Cas no 946276-98-8 (5-bromo-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide)
946276-98-8 structure
Product Name:5-bromo-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide
Numéro CAS:946276-98-8
Le MF:C13H8BrF2N5O2
Mégawatts:384.135727882385
CID:6374943
PubChem ID:27545895
Update Time:2025-07-25
5-bromo-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- 5-bromo-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide
- 2-Furancarboxamide, 5-bromo-N-[[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl]-
- 946276-98-8
- 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
- 5-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
- AKOS005001497
- F2070-1250
-
- Piscine à noyau: 1S/C13H8BrF2N5O2/c14-11-4-3-10(23-11)13(22)17-6-12-18-19-20-21(12)7-1-2-8(15)9(16)5-7/h1-5H,6H2,(H,17,22)
- La clé Inchi: SMMJCJUTGOYQGZ-UHFFFAOYSA-N
- Sourire: O1C(Br)=CC=C1C(NCC1N(C2=CC=C(F)C(F)=C2)N=NN=1)=O
Propriétés calculées
- Qualité précise: 382.98294g/mol
- Masse isotopique unique: 382.98294g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 435
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 85.8Ų
Propriétés expérimentales
- Dense: 1.84±0.1 g/cm3(Predicted)
- Le PKA: 11.70±0.46(Predicted)
5-bromo-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-1250-2μmol |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-5μmol |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-10μmol |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-20μmol |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-1mg |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-2mg |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-3mg |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-4mg |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-5mg |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1250-10mg |
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
946276-98-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-bromo-N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide Littérature connexe
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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